molecular formula C16H18BrN3O2S B301572 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

カタログ番号 B301572
分子量: 396.3 g/mol
InChIキー: LSKUYAXHZISIFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been shown to have potential as a therapeutic agent in the treatment of cancer, and its mechanism of action has been extensively studied in recent years.

作用機序

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and plays a key role in cancer cell metabolism. By inhibiting glutaminase, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide disrupts the metabolic processes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to decrease the levels of glutathione, an antioxidant that is essential for cancer cell survival. N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components.

実験室実験の利点と制限

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied in preclinical models of cancer. However, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide also has some limitations. It has been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.

将来の方向性

There are a number of future directions for research on N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can be used to predict response to N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. Finally, there is interest in exploring the potential of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide in combination with other anticancer agents, as well as in the development of new drug delivery systems for N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide.

合成法

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with thiosemicarbazide, followed by cyclization with cyclohexanecarboxylic acid and subsequent reaction with phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to form N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide.

科学的研究の応用

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been studied extensively in preclinical models of cancer, and its potential as a therapeutic agent has been demonstrated in a number of different cancer types. N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to be particularly effective in combination with other anticancer agents.

特性

製品名

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

分子式

C16H18BrN3O2S

分子量

396.3 g/mol

IUPAC名

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H18BrN3O2S/c17-12-6-8-13(9-7-12)22-10-14-19-20-16(23-14)18-15(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,20,21)

InChIキー

LSKUYAXHZISIFZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

正規SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。